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molecular formula C11H6FNO4 B8411178 6-Fluoroquinoline-2,4-dicarboxylic acid

6-Fluoroquinoline-2,4-dicarboxylic acid

Cat. No. B8411178
M. Wt: 235.17 g/mol
InChI Key: PECRASCUCPOANX-UHFFFAOYSA-N
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Patent
US06410529B1

Procedure details

5-Fluoroisatin (9.74 g) was added to a hot solution of 33% potassium hydroxide (29.1 g in 85 ml water). Pyruvic acid (9.25 g) was added, the mixture stirred at room temperature for 1 h and boiled for 1 h. The mixture was cooled to room temperature and acidified with c.HCl. After refridgerating overnight, the precipitated material was collected by filtration and dried in vacuo at 50° C. to give the title compound (14.5 g).
Quantity
9.74 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=O)[C:5]2=[O:12].[OH-:13].[K+].[C:15]([OH:20])(=[O:19])[C:16]([CH3:18])=O.Cl>>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]=[C:6]([C:5]([OH:12])=[O:13])[CH:18]=[C:16]2[C:15]([OH:20])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
9.74 g
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
85 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
9.25 g
Type
reactant
Smiles
C(C(=O)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
boiled for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WAIT
Type
WAIT
Details
After refridgerating overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitated material was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C2C(=CC(=NC2=CC1)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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